Ponazuril

描述

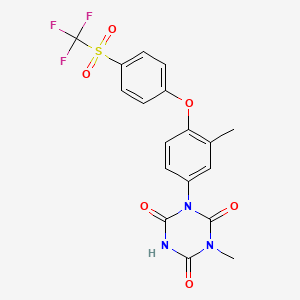

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUNOIXRZNJNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048958 | |

| Record name | Toltrazuril sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69004-04-2 | |

| Record name | Ponazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponazuril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toltrazuril sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69004-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ponazuril: A Technical Guide to its Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponazuril, a triazinetrione antiprotozoal agent, is a critical therapeutic in veterinary medicine for combating coccidiosis and other protozoal infections.[1][2] This technical guide provides an in-depth overview of the chemical properties and molecular structure of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the physicochemical characteristics, molecular structure, and relevant experimental protocols for the analysis of this compound, presenting quantitative data in structured tables and visualizing complex information through diagrams.

Chemical Properties

This compound, chemically known as toltrazuril sulfone, is a synthetic compound derived from toltrazuril.[1][3] It is a white to off-white crystalline powder.[4] The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | [5] |

| CAS Number | 69004-04-2 | [5] |

| Synonyms | Toltrazuril sulfone, Marquis, BAY-Vi 9143 | [5] |

| InChI Key | VBUNOIXRZNJNAD-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄F₃N₃O₆S | [5] |

| Molecular Weight | 457.38 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 241-243 °C | [6] |

| Boiling Point | Not experimentally determined in reviewed literature. | |

| Solubility | Slightly soluble in DMSO.[7] Poorly soluble in water.[8] | |

| logP (calculated) | 3.1 (XLogP3-AA) | [5][8] |

| pKa | Not experimentally determined in reviewed literature. |

Molecular Structure

This compound is a derivative of the triazinetrione group of compounds.[3] Its structure is characterized by a central triazinane-2,4,6-trione ring. This core is substituted with a methyl group and a tolyl group, which in turn is linked to a phenoxy group bearing a trifluoromethylsulfonyl substituent. The molecule is achiral and does not have stereoisomers.[9] The crystal structure of this compound has been determined to be monoclinic, belonging to the P2₁/c space group.

Caption: Molecular structure of this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the disruption of pyrimidine synthesis in protozoan parasites, which is essential for nucleic acid (DNA and RNA) production.[3][9] This inhibition ultimately halts parasite replication and leads to their death.[3] The drug is believed to target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan protozoa, which houses pathways for fatty acid and heme synthesis, in addition to being implicated in pyrimidine metabolism.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from toltrazuril or related precursors. A general synthetic scheme is outlined in the patent literature.[6][9]

Step 1: Synthesis of 3-methyl-4-(4-trifluoromethylthio phenoxy)-nitrobenzene

-

This step involves the reaction of 2-chloro-5-nitrotoluene with 4-(trifluoromethylthio)phenol in the presence of a base.

Step 2: Reduction to 3-methyl-4-(4-trifluoromethylthio phenoxy)-aniline

-

The nitro group of the product from Step 1 is reduced to an amine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation.

Step 3: Formation of the Isocyanate

-

The aniline derivative is then converted to an isocyanate, for example, by reaction with phosgene or a phosgene equivalent.

Step 4: Cyclization to form the Triazinetrione Ring

-

The isocyanate is reacted with a suitable precursor, such as methyl isocyanate, to form the 1,3,5-triazinane-2,4,6-trione ring structure.

Step 5: Oxidation to this compound

-

The trifluoromethylthio group is oxidized to the corresponding trifluoromethylsulfonyl group to yield the final product, this compound. This can be achieved using an oxidizing agent like hydrogen peroxide or a peroxy acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices, such as plasma, is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Sample Preparation (Plasma):

-

To a 100 µL plasma sample, add an internal standard (e.g., diclazuril).

-

Perform a liquid-liquid extraction with a suitable organic solvent like chloroform or a solid-phase extraction (SPE) to remove interfering substances.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., SymmetryShield RP18, 5µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile and/or methanol).

-

Detection: UV detection at a wavelength of approximately 254-255 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the drug.

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the diagrams illustrate its molecular structure, mechanism of action, and a standard analytical workflow. The outlined experimental protocols for synthesis and HPLC analysis serve as a practical guide for laboratory work. This compilation of information is intended to support the ongoing research and development efforts in the field of veterinary pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nexgenvetrx.com [nexgenvetrx.com]

- 3. This compound.net [this compound.net]

- 4. northamerica.covetrus.com [northamerica.covetrus.com]

- 5. This compound | C18H14F3N3O6S | CID 3050408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102936227A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. toku-e.com [toku-e.com]

- 8. Frontiers | Pharmacokinetics, bioavailability, and excretion of this compound in piglets [frontiersin.org]

- 9. This compound (Ref: Bay Vi 9143) [sitem.herts.ac.uk]

Unraveling the Molecular Targets of Ponazuril in Apicomplexan Parasites: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – An in-depth technical guide released today consolidates current research on the molecular mechanisms of ponazuril, a critical triazine drug used against apicomplexan parasites. This document, intended for researchers, scientists, and drug development professionals, details the current understanding of how this compound functions at a molecular level, focusing on its putative targets and the experimental evidence supporting these claims.

This compound, the sulfone metabolite of toltrazuril, is a potent agent against coccidiosis and equine protozoal myeloencephalitis (EPM), caused by parasites such as Eimeria, Toxoplasma gondii, and Sarcocystis neurona. While its efficacy is well-documented, its precise molecular targets within the parasite have been a subject of ongoing investigation. This guide synthesizes available data, outlining two primary hypotheses for its mode of action: disruption of the mitochondrial electron transport chain and inhibition of a specific cyclophilin enzyme.

The document provides a comprehensive overview of the cellular effects of this compound, which include the inhibition of parasite division (schizogony and gametogony), leading to the formation of multinucleate schizonts and significant ultrastructural damage, particularly to the apicoplast and mitochondria.[1][2]

Proposed Molecular Targets

Current evidence points to two principal molecular targets for the triazine class of drugs, including this compound. These targets are not mutually exclusive and may represent a multi-pronged mechanism of action.

Mitochondrial Electron Transport Chain (ETC)

A compelling body of evidence suggests that this compound and its parent compound, toltrazuril, interfere with the parasite's mitochondrial function.[3] The mitochondrial electron transport chain is crucial for cellular respiration and is linked to vital metabolic pathways, including pyrimidine biosynthesis.

Recent studies on toltrazuril-resistant strains of Cystoisospora suis have identified key components of the ETC as potential targets. Transcriptomic analysis of these resistant parasites revealed a marked downregulation of messenger RNA (mRNA) for cytochrome b (Cytb) and cytochrome c oxidase subunits I and III (CoI, CoIII) when exposed to the drug.[4] This suggests that the drug's primary action may be the inhibition of these complexes, and resistance is achieved by altering their expression.

Furthermore, treatment of Eimeria tenella with toltrazuril leads to a significant increase in mitochondrial reactive oxygen species (ROS) and a corresponding decrease in the mitochondrial membrane potential, providing strong evidence of mitochondrial dysfunction.[5] Earlier work also demonstrated that toltrazuril could inhibit respiratory chain enzymes like succinate-cytochrome C reductase and NADH oxidase in parasite and mammalian liver models, hinting at the specific enzymatic activities affected.[3]

Cyclophilin EtCyp20.5

An alternative, specific molecular target was identified in Eimeria tenella. Using a phage display method, researchers identified a 20.5 kDa cyclophilin, EtCyp20.5 , as a putative receptor for toltrazuril.[1][2][6] Cyclophilins are peptidyl-prolyl cis-trans isomerases (PPIases) that play roles in protein folding and regulation. Subsequent enzymatic assays confirmed that toltrazuril inhibits the PPIase activity of the recombinant EtCyp20.5 protein, suggesting a direct binding interaction.[2][6]

Quantitative Data on this compound Activity

While the molecular targets have been proposed, there is a notable absence of publicly available quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for this compound or toltrazuril against these specific protein targets. The available data primarily describe the drug's effect on parasite viability in cell culture.

| Compound | Parasite Species | Assay Type | Effective Concentration | Citation |

| This compound | Toxoplasma gondii | Tachyzoite Production Inhibition | 0.1–5 µg/mL | [6][7] |

| Toltrazuril | Neospora caninum | Tachyzoite Viability (Microscopy) | 30 µg/mL (lethal damage) | [3] |

| Toltrazuril | Eimeria spp. (in vivo) | Oocyst Excretion Reduction | 7 mg/kg body weight | [8] |

Experimental Protocols for Target Identification and Validation

The identification of this compound's putative molecular targets relies on a combination of genetic, biochemical, and biophysical techniques. The following sections detail the methodologies used in key experiments.

Target Identification by Phage Display

This technique was reportedly used to identify the cyclophilin EtCyp20.5 as a toltrazuril-binding protein.[1][2] The general procedure involves screening a library of phage particles, each displaying a different peptide or protein, against an immobilized small molecule "bait" (in this case, toltrazuril or an analog).

Methodology:

-

Bait Immobilization: A derivative of toltrazuril is synthesized with a functional group allowing it to be covalently linked to a solid support, such as the surface of a microtiter plate well, often via a biotin-streptavidin interaction.

-

Library Panning: The phage display library (e.g., a cDNA library from Eimeria tenella) is incubated with the immobilized bait. Phages displaying proteins that bind to the bait are captured.

-

Washing: Non-specifically bound phages are removed through a series of stringent wash steps.

-

Elution and Amplification: The specifically bound phages are eluted (e.g., by changing pH or using a competitive inhibitor). The eluted phages are then used to infect host bacteria (E. coli) to amplify the population.

-

Biopanning Cycles: Steps 2-4 are repeated for 3-5 rounds, with each round enriching the phage population for high-affinity binders.

-

Target Identification: After the final round, individual phage clones are isolated, and the DNA encoding the displayed protein is sequenced. The resulting sequence is identified using bioinformatics tools (e.g., BLAST) to determine the protein's identity (e.g., EtCyp20.5).[4][9]

Figure 1: Workflow for identifying small-molecule binding proteins using phage display.

Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

To validate that toltrazuril inhibits the enzymatic function of the identified cyclophilin, a chymotrypsin-coupled PPIase assay is used. This assay spectrophotometrically measures the rate of cis-to-trans isomerization of a synthetic peptide substrate.

Methodology:

-

Reagents:

-

Recombinant EtCyp20.5 protein.

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0).

-

Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The proline-phenylalanine bond is synthesized in a high-energy cis conformation.

-

Coupling Enzyme: α-chymotrypsin.

-

Inhibitor: Toltrazuril dissolved in DMSO.

-

-

Assay Principle: PPIase (EtCyp20.5) accelerates the slow, rate-limiting isomerization of the cis-Pro-Phe bond in the substrate to the trans form. α-chymotrypsin can only cleave the trans isomer, rapidly releasing the chromophore p-nitroanilide (pNA). The rate of pNA release is therefore proportional to the PPIase activity.

-

Procedure:

-

Reactions are set up in a 96-well plate.

-

Recombinant EtCyp20.5, chymotrypsin, and varying concentrations of toltrazuril (or DMSO control) are pre-incubated in the assay buffer.

-

The reaction is initiated by adding the peptide substrate.

-

The increase in absorbance at 390 nm (due to pNA release) is monitored kinetically using a plate reader.

-

-

Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The inhibitory effect of toltrazuril is determined by comparing the rates in its presence to the control.[2][3][10]

Figure 2: Logical diagram of the chymotrypsin-coupled PPIase inhibition assay.

Mitochondrial Respiratory Chain Complex Activity Assay

To test the hypothesis that this compound inhibits specific ETC complexes, the activity of these complexes can be measured in isolated parasite mitochondria. The following is a representative protocol for a Complex III (Ubiquinol-cytochrome c reductase) activity assay.

Methodology:

-

Mitochondria Isolation: Parasites are harvested, lysed, and mitochondria are isolated by differential centrifugation.

-

Reagents:

-

Assay Buffer (e.g., Phosphate buffer, pH 7.4).

-

Substrate: Reduced Coenzyme Q (Ubiquinol) and oxidized Cytochrome c.

-

Inhibitor: this compound.

-

Control Inhibitor: Antimycin A (a known Complex III inhibitor).

-

-

Procedure:

-

Isolated mitochondria are added to a cuvette or microplate well with assay buffer.

-

The reaction is initiated by adding the substrates.

-

Complex III transfers electrons from ubiquinol to cytochrome c, causing its reduction. The rate of cytochrome c reduction is measured by monitoring the increase in absorbance at 550 nm over time.

-

The assay is run in the presence and absence of this compound to determine its inhibitory effect.

-

-

Analysis: The specific activity of Complex III is calculated based on the rate of absorbance change and the amount of mitochondrial protein. The activity in the presence of this compound is compared to the control to quantify inhibition. The use of Antimycin A confirms that the measured activity is specific to Complex III.[11]

Concluding Remarks

The mode of action of this compound in apicomplexan parasites is complex, with strong evidence pointing towards the disruption of mitochondrial function as a central mechanism. The identification of specific components of the electron transport chain (Cytb, CoI, CoIII) as potential targets in resistant parasites provides a compelling direction for future research. Concurrently, the discovery of a cyclophilin (EtCyp20.5) as a toltrazuril-binding protein in Eimeria suggests that the drug may have multiple, potentially genus-specific, molecular targets.

To definitively elucidate the mechanism, further studies are required. These include direct binding assays with purified recombinant target proteins and this compound, crystallographic studies to determine the binding site, and genetic validation in a wider range of apicomplexan parasites. A quantitative understanding of this compound's interaction with these targets will be critical for the development of next-generation anticoccidial drugs and for managing the emergence of resistance.

References

- 1. Identifying reactive peptides from phage-displayed libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chymotrypsin-coupled Peptidyl-prolyl cis/trans isomerase assay [bio-protocol.org]

- 3. Functional Analysis of Peptidyl-prolyl cis-trans Isomerase from Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of toltrazuril as a metaphylactic and therapeutic treatment of coccidiosis in first–year grazing calves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Toltrazuril (Baycox) treatment against coccidiosis caused by Eimeria sp. in Japanese quails (Coturnix coturnix japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Mitochondrial Complex III Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

In Vitro Susceptibility of Theileria equi to Ponazuril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theileria equi, a tick-borne apicomplexan protozoan, is a causative agent of equine piroplasmosis, a disease with significant economic impact on the equine industry worldwide.[1][2][3] The persistent nature of T. equi infections and concerns over the efficacy and safety of current treatments necessitate the exploration of novel therapeutic agents.[1][4][5] Ponazuril, a triazine-based antiprotozoal drug, has demonstrated efficacy against other apicomplexan parasites, prompting investigation into its activity against T. equi.[1][6][7][8] This technical guide provides an in-depth overview of the in vitro susceptibility of Theileria equi to this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows and potential mechanisms of action.

Quantitative Data Summary

The in vitro activity of this compound against Theileria equi has been evaluated in equine erythrocyte cultures. The following table summarizes the reported concentrations and their observed effects on parasite replication over a 5-day period.

| This compound Concentration (µg/mL) | Observed Effect on Theileria equi Replication | Reference |

| Multiple concentrations tested | Inhibition of parasite replication | [1][9][10] |

| ≥ 500 | Elimination of parasites | [1][9][10] |

Note: The available literature indicates that while this compound inhibited T. equi at all tested concentrations, a high dose was required for complete elimination in vitro.[1][9][10] This suggests that the high dose of this compound required for in vitro inhibition may limit its ability to control or clear T. equi infection in vivo.[1][2][9]

Experimental Protocols

A standardized protocol for assessing the in vitro susceptibility of Theileria equi to this compound involves the continuous cultivation of the parasite in equine erythrocytes and subsequent exposure to the drug.

In Vitro Cultivation of Theileria equi

The successful in vitro cultivation of T. equi is fundamental for drug susceptibility studies.[11][12][13][14]

-

Culture Initiation: Blood from a T. equi-infected horse is collected in tubes containing an anticoagulant like EDTA.[13]

-

Erythrocyte Preparation: The equine erythrocytes are washed multiple times by centrifugation and resuspension in a sterile phosphate-buffered saline (PBS) to remove plasma and white blood cells.[13]

-

Culture Medium: A specific culture medium is prepared, typically containing amino acids, enzymes, antibiotics, and a pH stabilizing buffer.[13]

-

Incubation: The washed, infected erythrocytes are incubated in culture plates with the specific medium in a controlled environment.[13][14] This usually involves a modular incubator chamber with a "blood gas mixture" of oxygen (2%), carbon dioxide (5%), and nitrogen (93%) at 37°C.[13][14]

-

Culture Maintenance: The culture medium is changed daily, and fresh, uninfected equine erythrocytes are added every three days to sustain parasite replication.[14] Parasite growth and multiplication are monitored by examining Giemsa-stained blood smears.[13][14]

In Vitro Drug Susceptibility Assay

-

Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations for testing.

-

Drug Exposure: T. equi-infected erythrocyte cultures are treated with multiple concentrations of this compound.[1][10] Control cultures receive the vehicle (e.g., DMSO) without the drug.

-

Assessment of Inhibition: The effect of this compound on parasite replication is monitored over a period of several days, typically five.[1][10] The degree of inhibition is determined by comparing the parasitemia (percentage of infected erythrocytes) in the treated cultures to the control cultures. This can be assessed by microscopic examination of Giemsa-stained blood smears or by flow cytometry using DNA intercalating dyes like ethidium bromide to differentiate viable parasites.[4]

-

Data Analysis: The concentration of this compound that inhibits parasite replication by 50% (IC50) can be calculated to quantify the drug's potency.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro susceptibility of Theileria equi to this compound.

Caption: Workflow for in vitro susceptibility testing of T. equi to this compound.

Potential Mechanism of Action

The precise mechanism of action of this compound against Theileria equi has not been fully elucidated.[2] However, studies on other apicomplexan parasites suggest that as a triazine-based drug, it likely targets the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[15][16] this compound is a metabolite of toltrazuril and is also known as toltrazuril sulfone.[6][17] It is believed to interfere with enzyme systems or pyrimidine synthesis within the parasite.[6][17]

Caption: Conceptual diagram of the potential mechanism of action of this compound in Theileria equi.

References

- 1. In vitro activity of this compound against Theileria equi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. madbarn.com [madbarn.com]

- 4. Theileria equi isolates vary in susceptibility to imidocarb dipropionate but demonstrate uniform in vitro susceptibility to a bumped kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New insights in the diagnosis and treatment of equine piroplasmosis: pitfalls, idiosyncrasies, and myths [frontiersin.org]

- 6. nexgenvetrx.com [nexgenvetrx.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | VCA Animal Hospitals [vcahospitals.com]

- 9. madbarn.com [madbarn.com]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. izs.it [izs.it]

- 12. Use of an in vitro culture system to detect Theileria equi strains from infected equids and/or reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Theileria equi and Babesia caballi in vitro culture [visavet.es]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. The effects of this compound on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vetmed.illinois.edu [vetmed.illinois.edu]

- 17. This compound.net [this compound.net]

Ponazuril: An In-depth Technical Guide for the Study of Eimeria Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the global poultry and livestock industries. The continuous emergence of drug-resistant strains necessitates the exploration of effective research tools to understand the parasite's biology and develop novel control strategies. Ponazuril, a triazine-based antiprotozoal agent, has emerged not only as a potent therapeutic but also as a valuable instrument in the laboratory for the detailed investigation of Eimeria species. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in experimental settings, and detailed protocols for its use as a research tool.

Introduction

This compound (toltrazuril sulfone) is a broad-spectrum anticoccidial drug with high efficacy against various stages of the Eimeria life cycle.[1][2] Its specific mode of action and potent inhibitory effects make it an ideal candidate for dissecting the intricate biological processes of this parasite. This guide will delve into the technical aspects of utilizing this compound to study Eimeria, focusing on its molecular targets, its impact on parasitic development, and methodologies for both in vitro and in vivo research applications.

Mechanism of Action

This compound's primary mechanism of action lies in the disruption of pyrimidine synthesis, a metabolic pathway essential for the parasite's DNA replication and proliferation.[3][4] This targeted action is primarily directed at the apicoplast, a non-photosynthetic plastid organelle found in apicomplexan parasites, including Eimeria.[1][5][6]

The inhibition of pyrimidine synthesis effectively halts the development of various intracellular stages of the parasite.[1] Triazine compounds, including this compound, are known to interfere with nuclear division, thereby affecting the development of schizonts and gametocytes.[1][7]

Affected Signaling Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. madbarn.com [madbarn.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound.net [this compound.net]

- 5. vetmed.illinois.edu [vetmed.illinois.edu]

- 6. The effects of this compound on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Potential of Ponazuril Against Cryptosporidium in Laboratory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ponazuril and Cryptosporidium

Cryptosporidium is a genus of apicomplexan parasites that cause the gastrointestinal illness cryptosporidiosis. The parasite infects the intestinal epithelial cells, leading to symptoms ranging from self-limiting diarrhea in immunocompetent individuals to severe, life-threatening illness in those with compromised immune systems. The current standard of care, nitazoxanide, has limited efficacy in the latter population, highlighting the urgent need for new therapeutic agents.

This compound is a metabolite of toltrazuril and belongs to the triazine class of antiprotozoal drugs.[1] It is known to be effective against various coccidian parasites.[2] The primary mechanism of action for triazines in other apicomplexans is the inhibition of pyrimidine synthesis, which is crucial for DNA replication.[3] However, it is important to note that some apicomplexans targeted by this compound possess an apicoplast, an organelle involved in various metabolic pathways, which is absent in Cryptosporidium. This suggests that the mechanism of action of this compound in Cryptosporidium might differ.[4]

This guide provides a framework for the systematic laboratory investigation of this compound as a potential treatment for cryptosporidiosis.

Data Presentation: Efficacy of this compound and Other Compounds Against Apicomplexans

While specific dose-response data for this compound against Cryptosporidium is scarce in the literature, data from studies on other apicomplexan parasites can provide a starting point for dose selection in screening assays. The following tables summarize the reported efficacy of this compound against Toxoplasma gondii and the efficacy of other compounds against Cryptosporidium parvum to offer a comparative perspective.

Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii

| Compound | Parasite | Host Cell Line | Concentration | Inhibition | Citation |

| This compound | Toxoplasma gondii | African green monkey kidney cells | 0.1 µg/mL | Significant | [5] |

| This compound | Toxoplasma gondii | African green monkey kidney cells | 1.0 µg/mL | Significant | [5] |

| This compound | Toxoplasma gondii | African green monkey kidney cells | 5.0 µg/mL | Significant | [5] |

Table 2: In Vivo Efficacy of this compound against Toxoplasma gondii in Mice

| Compound | Dosage | Treatment Schedule | Outcome | Citation |

| This compound | 10 or 20 mg/kg | Daily for 10 days, starting 1 day before infection | 100% protection against acute toxoplasmosis | [5] |

| This compound | 10 or 20 mg/kg | Daily for 10 days, starting 3 days after infection | 100% protection from fatal toxoplasmosis | [5] |

| This compound | 20 or 50 mg/kg | Daily for 10 days, starting 6 days after infection | 100% protection from fatal toxoplasmosis | [5] |

Table 3: In Vitro Efficacy of Other Compounds against Cryptosporidium parvum

| Compound | Target | IC50 | Host Cell Line | Citation |

| NSC158011 | Lactate Dehydrogenase (CpLDH) | 14.88 µM | HCT-8 | [6] |

| NSC10447 | Lactate Dehydrogenase (CpLDH) | 72.65 µM | HCT-8 | [6] |

| BKI-1294 | Calcium-Dependent Protein Kinase 1 (CDPK1) | ~100 nM | HCT-8 | [7] |

| BKI-1517 | Calcium-Dependent Protein Kinase 1 (CDPK1) | ~50 nM | HCT-8 | [8] |

Experimental Protocols

In Vitro Efficacy Assessment

Objective: To determine the dose-dependent inhibitory effect of this compound on the growth of Cryptosporidium parvum in a human intestinal epithelial cell line.

Materials:

-

Cryptosporidium parvum oocysts (e.g., Iowa strain)

-

Human ileocecal adenocarcinoma cell line (HCT-8)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

This compound

-

Control compounds (e.g., paromomycin, nitazoxanide)

-

Reagents for oocyst excystation (e.g., acidic water or sodium hypochlorite)

-

Reagents for RNA/DNA extraction

-

Reagents for quantitative real-time PCR (qPCR)

-

96-well cell culture plates

Protocol:

-

Cell Culture:

-

Maintain HCT-8 cells in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed HCT-8 cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

-

Oocyst Preparation and Excystation:

-

Surface sterilize C. parvum oocysts with a brief incubation in sodium hypochlorite, followed by washing with sterile PBS.

-

Induce excystation by incubating the oocysts in an acidic solution (e.g., pH 2-3) on ice.

-

-

Infection and Treatment:

-

Infect the confluent HCT-8 cell monolayers with a predetermined number of excysted sporozoites (e.g., 1 x 10^5 sporozoites per well).

-

After a 2-3 hour incubation period to allow for parasite invasion, remove the inoculum and wash the cells with fresh medium.

-

Add fresh medium containing serial dilutions of this compound to the infected cells. Include vehicle controls (DMSO) and positive controls (paromomycin or nitazoxanide).

-

-

Incubation and Sample Collection:

-

Incubate the treated and control plates for 48-72 hours at 37°C and 5% CO2.

-

After incubation, lyse the cells directly in the wells for nucleic acid extraction.

-

-

Quantification of Parasite Growth by qPCR:

-

Extract total RNA or DNA from the cell lysates.

-

Perform quantitative real-time PCR (qRT-PCR for RNA or qPCR for DNA) using primers and probes specific for a C. parvum target gene (e.g., 18S rRNA or hsp70).[9][10]

-

Normalize the parasite gene expression to a host cell housekeeping gene to account for variations in cell number.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

-

In Vivo Efficacy Assessment

Objective: To evaluate the efficacy of this compound in reducing parasite burden in an immunocompromised mouse model of cryptosporidiosis.

Materials:

-

Immunocompromised mice (e.g., SCID, IFN-γ knockout, or dexamethasone-immunosuppressed C57BL/6N mice)[11]

-

Cryptosporidium parvum oocysts

-

This compound formulation for oral gavage

-

Vehicle control

-

Positive control drug (e.g., paromomycin)

-

Cages with wire-mesh floors to minimize reinfection

-

Reagents for DNA extraction from fecal samples and intestinal tissue

-

Reagents for qPCR

Protocol:

-

Animal Model and Infection:

-

Treatment:

-

Initiate treatment with this compound (e.g., daily oral gavage) at a predetermined time post-infection (e.g., 24 hours).

-

Administer the vehicle control and a positive control drug to separate groups of infected mice.

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, diarrhea).

-

-

Quantification of Parasite Shedding:

-

Collect fecal pellets from individual mice at regular intervals (e.g., daily or every other day).

-

Extract DNA from the fecal samples.

-

Quantify the number of oocysts shed using qPCR targeting a C. parvum-specific gene.

-

-

Quantification of Intestinal Parasite Burden:

-

At the end of the experiment, euthanize the mice and collect sections of the intestine (e.g., ileum, cecum).

-

Extract DNA from the intestinal tissue.

-

Quantify the parasite burden in the tissue using qPCR.

-

-

Data Analysis:

-

Compare the oocyst shedding profiles and intestinal parasite loads between the this compound-treated group and the control groups.

-

Analyze weight changes and other clinical parameters.

-

Statistical analysis should be performed to determine the significance of any observed differences.

-

Mandatory Visualizations

Caption: Experimental workflow for investigating this compound's efficacy.

Caption: Hypothetical targeting of the CDPK1 signaling pathway.

Potential Mechanisms of Action and Signaling Pathways

Given the absence of an apicoplast in Cryptosporidium, the known target of triazines in other coccidia, alternative mechanisms for this compound's potential activity must be considered.

Pyrimidine Synthesis

While this compound is known to inhibit pyrimidine synthesis, Cryptosporidium is thought to rely on salvage pathways for its pyrimidine needs, lacking the de novo synthesis pathway.[13] However, the enzymes in the salvage pathway could still be potential targets. Further investigation into the specific enzymes of the pyrimidine salvage pathway in Cryptosporidium and their susceptibility to this compound is warranted.

Calcium-Dependent Protein Kinases (CDPKs)

CDPKs are crucial for various processes in apicomplexan parasites, including motility, invasion, and egress from host cells.[14] Cryptosporidium parvum possesses several CDPKs, with CDPK1 being a well-studied drug target.[7][15] Inhibitors of CpCDPK1 have shown potent anti-cryptosporidial activity in vitro and in vivo.[7][8] It is conceivable that this compound could exert its effect by inhibiting one or more of the parasite's CDPKs. The diagram above illustrates a hypothetical scenario where this compound inhibits CDPK1, thereby disrupting downstream signaling essential for the parasite's life cycle.

Lactate Dehydrogenase (LDH)

Cryptosporidium parvum relies heavily on glycolysis for energy production, and its lactate dehydrogenase (CpLDH) is a key enzyme in this pathway.[6] CpLDH is structurally distinct from mammalian LDH, making it an attractive drug target.[16] Inhibitors of CpLDH have demonstrated efficacy against C. parvum in both in vitro and in vivo models.[6] Investigating whether this compound has any inhibitory activity against CpLDH could be a valuable line of inquiry.

Conclusion

While this compound has a proven track record against other apicomplexan parasites, its potential against Cryptosporidium remains to be rigorously established. This technical guide provides a comprehensive framework for researchers to systematically evaluate the in vitro and in vivo efficacy of this compound. The detailed protocols for cell culture and animal models, coupled with robust quantification methods, will enable the generation of reliable data to determine the therapeutic potential of this compound for cryptosporidiosis. Furthermore, the exploration of alternative mechanisms of action, beyond the classical target of triazines, may uncover novel insights into the biology of Cryptosporidium and aid in the development of new anti-parasitic strategies. The lack of readily available quantitative data for this compound against Cryptosporidium underscores the importance of conducting the foundational research outlined in this guide.

References

- 1. Veterinary Partner - VIN [veterinarypartner.vin.com]

- 2. This compound | VCA Animal Hospitals [vcahospitals.com]

- 3. Quantitative-PCR Assessment of Cryptosporidium parvum Cell Culture Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vetmed.illinois.edu [vetmed.illinois.edu]

- 5. Efficacy of this compound in vitro and in preventing and treating Toxoplasma gondii infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel lactate dehydrogenase inhibitors with in vivo efficacy against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A Novel Calcium-Dependent Kinase Inhibitor, Bumped Kinase Inhibitor 1517, Cures Cryptosporidiosis in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative-PCR assessment of Cryptosporidium parvum cell culture infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Cryptosporidium parvum infections in immunosuppressed adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryptosporidium parvum infection in experimentally infected mice: infection dynamics and effect of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Purine and Pyrimidine Metabolism in Human Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of Calcium-Dependent Protein Kinase 2A, a Potential Drug Target Against Cryptosporidiosis [frontiersin.org]

- 15. A novel calcium-dependent protein kinase inhibitor as a lead compound for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cryptosporidium Lactate Dehydrogenase Is Associated with the Parasitophorous Vacuole Membrane and Is a Potential Target for Developing Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Ultrastructural Effects of Ponazuril on Toxoplasma gondii Tachyzoites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ultrastructural effects of the triazine anticoccidial drug, ponazuril, on the tachyzoite stage of the protozoan parasite Toxoplasma gondii. The document is intended for researchers, scientists, and professionals in drug development investigating novel anti-parasitic agents. It details the significant morphological and divisional abnormalities induced by this compound, supported by a summary of available data, detailed experimental protocols for ultrastructural analysis, and visual representations of the experimental workflow and observed effects. The findings underscore the potent activity of this compound against T. gondii and highlight its impact on the parasite's replication machinery.

Introduction

Toxoplasma gondii is an obligate intracellular parasite of significant medical and veterinary importance, capable of causing severe disease, particularly in immunocompromised individuals and congenitally infected newborns.[1] The development of effective therapeutic agents is a key focus of ongoing research. This compound, a metabolite of toltrazuril, is a triazine compound that has demonstrated considerable efficacy against various apicomplexan parasites.[1] This guide focuses on the specific ultrastructural changes observed in T. gondii tachyzoites following exposure to this compound, providing a foundational understanding of its mechanism of action at the cellular level.

Ultrastructural Effects of this compound on T. gondii Tachyzoites

Treatment of Toxoplasma gondii tachyzoites with this compound leads to profound and ultimately lethal alterations in the parasite's morphology and division process. The primary observable effects via transmission electron microscopy (TEM) are a severe disruption of the normal replicative cycle, which in T. gondii occurs through a process called endodyogeny (the formation of two daughter cells within a mother cell).

The key ultrastructural changes induced by this compound include:

-

Interference with Parasite Division: this compound fundamentally disrupts the normal process of tachyzoite division.[1][2] This interference is the primary mode of action observed at the ultrastructural level.

-

Formation of Multinucleate Schizonts: Instead of undergoing normal binary fission, the parasite undergoes nuclear division without cytokinesis, resulting in the formation of large, abnormal multinucleate schizont-like stages.[1][2]

-

Aberrant Budding of Tachyzoites: From the surface of these multinucleate schizonts, the partial budding of multiple daughter tachyzoites is observed.[1][2] This budding process is incomplete and disorganized.

-

Vacuolization and Degeneration: The abnormal schizont stages develop large vacuoles within their cytoplasm.[1][2] These vacuoles are indicative of cellular stress and precede the eventual degeneration and death of the parasite.

Quantitative Data Summary

While comprehensive morphometric analyses are not extensively detailed in the primary literature, key quantitative and qualitative observations have been reported. The following table summarizes the available data from in vitro studies of this compound's effect on T. gondii tachyzoites.

| Parameter | Observation | This compound Concentration | Exposure Time | Host Cell Line | Parasite Strain | Reference |

| Parasite Division | Interference with normal division | 5 µg/ml | 3 days | African green monkey kidney cells | RH | [1][2] |

| Multinucleate Schizonts | Presence of multinucleate stages | 5 µg/ml | 3 days | African green monkey kidney cells | RH | [1][2] |

| Partial Tachyzoite Budding | Up to 6 tachyzoites observed partially budding from schizont surface | 5 µg/ml | 3 days | African green monkey kidney cells | RH | [1][2] |

| Vacuolization | Development of large vacuoles in schizonts | 5 µg/ml | 3 days | African green monkey kidney cells | RH | [1][2] |

| Parasite Degeneration | Eventual degeneration of schizonts | 5 µg/ml | 3 days | African green monkey kidney cells | RH | [1][2] |

| Tachyzoite Production Inhibition | Significant inhibition (P < 0.05) | 0.1, 1.0, and 5.0 µg/ml | Not specified | African green monkey kidney cells | RH | [3][4] |

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the study of this compound's effects on Toxoplasma gondii tachyzoites.

In Vitro Cultivation and this compound Treatment

This protocol is based on the methodology described by Mitchell et al. (2004).

-

Host Cell Culture: African green monkey kidney (CV-1) cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (100 µg/ml). Cells are grown to confluency in T-25 culture flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Parasite Infection: Confluent host cell monolayers are infected with RH strain Toxoplasma gondii tachyzoites at a concentration of 2.0 x 10^5 tachyzoites per flask.

-

This compound Preparation: A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (DMSO). This stock is then diluted in the culture medium to the desired final concentration.

-

Treatment: Two hours post-infection, the medium is removed from the culture flasks and replaced with fresh maintenance medium containing 5 µg/ml of this compound. Control flasks receive medium with the corresponding concentration of DMSO without the drug.

-

Incubation: The infected and treated cultures are incubated for 3 days under the same conditions as the host cell culture.

Transmission Electron Microscopy (TEM)

This is a generalized protocol for the preparation of infected cell cultures for TEM analysis, adapted from standard procedures.

-

Fixation: After the 3-day incubation period, the culture medium is removed, and the cell monolayers are washed with a suitable buffer (e.g., 0.1 M cacodylate or phosphate buffer, pH 7.3). The cells are then fixed in a solution of 2.5% glutaraldehyde in the same buffer for at least 1 hour at room temperature.

-

Cell Scraping and Pelleting: The fixed cells are gently scraped from the bottom of the flask using a cell scraper and transferred to a centrifuge tube. The cells are pelleted by centrifugation (e.g., 800 x g for 10 minutes).

-

Post-fixation: The supernatant is removed, and the cell pellet is post-fixed in 1% osmium tetroxide in buffer for 1-2 hours at 4°C. This step enhances the contrast of cellular membranes.

-

Dehydration: The cell pellet is dehydrated through a graded series of ethanol concentrations (e.g., 50%, 70%, 95%, and 100%) to remove water.

-

Infiltration and Embedding: The dehydrated pellet is infiltrated with an epoxy resin (e.g., Epon or Araldite) by gradually increasing the concentration of resin in a transitional solvent like propylene oxide. The pellet is then embedded in pure resin in a mold and polymerized in an oven at 60°C for 48-72 hours.

-

Ultrathin Sectioning: The hardened resin block containing the cell pellet is trimmed, and ultrathin sections (60-90 nm) are cut using an ultramicrotome equipped with a diamond knife.

-

Staining: The sections are collected on copper grids and stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

-

Imaging: The stained sections are then examined using a transmission electron microscope.

Visualizations

The following diagrams illustrate the experimental workflow and the cellular effects of this compound on Toxoplasma gondii tachyzoites.

References

In Vitro Efficacy of Ponazuril Against Sarcocystis neurona: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of ponazuril against Sarcocystis neurona, the primary causative agent of Equine Protozoal Myeloencephalitis (EPM). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of experimental workflows and the proposed mechanism of action to facilitate a comprehensive understanding for research and development purposes.

Quantitative Efficacy of this compound

The in vitro efficacy of this compound has been demonstrated through the significant inhibition of Sarcocystis neurona merozoite production. The following tables summarize the quantitative data from key studies.

Table 1: Inhibition of Sarcocystis neurona Merozoite Production by this compound

| This compound Concentration (µg/mL) | Inhibition of Merozoite Production | Cell Culture System | Reference |

| 1.0 | >90% | Not specified in abstract | [1][2] |

| 5.0 | >95% | Not specified in abstract | [1][2] |

Table 2: Multi-Parasite In Vitro Sensitivity to this compound

| Parasite Strain | This compound Concentration (µg/mL) | Cell Line | Reference |

| Sarcocystis neurona (SN3) | 1.0 and 10.0 | Bovine Turbinate (BT) | [3][4] |

| Sarcocystis falcatula (SF1) | 1.0 and 10.0 | Bovine Turbinate (BT) | [3][4] |

| Toxoplasma gondii (RH) | 1.0 and 10.0 | Bovine Turbinate (BT) | [3][4] |

| Neospora caninum (NC-1) | 1.0 and 10.0 | Bovine Turbinate (BT) | [3][4] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound against Sarcocystis neurona.

General In Vitro Inhibition Assay for Merozoite Production

This protocol is based on the methodology described for assessing the efficacy of this compound in cell cultures.

-

Cell Culture:

-

Cell Lines: Bovine turbinate (BT) cells or African green monkey kidney cells are commonly used.[5]

-

Culture Vessels: Cells are grown to confluence in 25 cm² plastic cell culture flasks.[5]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL of penicillin, 100 µg/mL of streptomycin, and 5 x 10⁻² mmol of 2-mercaptoethanol is utilized.[4]

-

Incubation Conditions: Cultures are maintained at 37°C in a reduced oxygen atmosphere.[5]

-

-

Parasite Infection:

-

This compound Treatment:

-

Drug Application: Two hours after parasite inoculation, various concentrations of this compound (e.g., 0.1, 1.0, 5.0, 10.0 µg/mL) are added to the culture medium.[3][4][5] The treatment is applied a single time.[5]

-

Incubation: The treated, infected cultures are incubated for 10 days under the same conditions.[5]

-

-

Assessment of Merozoite Production:

-

Visual Assessment: After the incubation period, the cell monolayer is visually assessed for damage.[5]

-

Quantification: The culture medium is removed, and the number of merozoites per milliliter is determined by counting using a hemocytometer.[5]

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the number of merozoites in treated cultures to untreated control cultures.

-

In Vitro this compound Efficacy Testing Workflow.

Proposed Mechanism of Action

While the precise mechanism of action of this compound is not fully elucidated, it is believed to be similar to its parent compound, toltrazuril.[6] this compound, a triazine derivative, is thought to disrupt key metabolic and reproductive processes within the parasite.

-

Mitochondrial and Respiratory Chain Disruption: Evidence suggests that toltrazuril impacts the mitochondria and respiratory chain of coccidian parasites.[6] This would lead to a catastrophic failure in energy production.

-

Inhibition of Nuclear Division: The drug has been observed to cause swelling of the endoplasmic reticulum and perinuclear space, which disrupts the nuclear division of schizonts and microgamonts.[3] This action effectively halts the replication of the parasite by limiting the formation of merozoites.[3]

-

Action Against the Apicoplast: this compound may also target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites.[6][7] This organelle is crucial for fatty acid synthesis, amino acid synthesis, and electron transport.[6] As this organelle is absent in vertebrate cells, it represents an excellent selective drug target.[6] The inhibitory effects may manifest differently in various apicomplexan parasites, potentially affecting different downstream pathways.[7]

Proposed this compound Mechanism of Action.

References

- 1. Determination of the activity of this compound against Sarcocystis neurona in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. EP1140103B1 - this compound for treating neurologic and abortigenic diseases caused by coccidia. - Google Patents [patents.google.com]

- 4. DE69926794T2 - this compound FOR THE TREATMENT OF DISORDERS CAUSED BY COCCIDIA NEUROLOGICAL AND "ABORTIGENIC" - Google Patents [patents.google.com]

- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. The effects of this compound on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Ponazuril in Establishing Neospora caninum Infection Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of ponazuril in the development of research models for Neospora caninum infection. Neospora caninum, a leading cause of abortion in cattle worldwide, presents a significant challenge to the livestock industry.[1][2][3] Effective research models are crucial for understanding the pathogenesis of neosporosis and for the development of novel therapeutics and vaccines. This compound, a triazine antiprotozoal agent, has emerged as a valuable tool in these models, not for establishing the infection itself, but for controlling its severity and progression, thereby enabling the study of chronic infection and the efficacy of interventions.[1][4][5]

This compound: Mechanism of Action

This compound, the sulfone metabolite of toltrazuril, exerts its antiprotozoal effect by targeting the parasite's metabolic pathways.[6] Specifically, it is thought to inhibit enzymes involved in pyrimidine synthesis, which are essential for nucleic acid production and, consequently, parasite replication.[6][7] This disruption of DNA synthesis effectively halts the proliferation of Neospora caninum tachyzoites, the rapidly dividing stage of the parasite responsible for acute disease.[6][7] Its lipophilic nature allows for effective penetration of host cells to target the intracellular parasites.[6]

Experimental Models and this compound Application

The primary in vivo model for studying neosporosis is the mouse model, with various strains such as C57BL/6 and BALB/c being utilized.[4][8] Pregnant mice are often used to study vertical transmission, a key feature of the disease in cattle.[9][10] Calf models have also been employed to assess the efficacy of treatments in the target species.[1][2]

In these models, this compound is typically administered after the initial infection with N. caninum tachyzoites. This approach allows researchers to prevent the development of severe, acute neosporosis, which can be fatal in animal models, and instead establish a state of chronic infection. This chronic phase is more representative of the natural course of the disease in cattle and is essential for studying long-term host-parasite interactions and the efficacy of therapeutic interventions.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from key studies on the efficacy of this compound in Neospora caninum infection models.

Table 1: Efficacy of this compound in a Mouse Model

| Parameter | Value | Reference |

| Mouse Strain | C57BL/6 | [4] |

| Infection Dose | 2 x 10^6 N. caninum tachyzoites (intraperitoneal) | [4] |

| This compound Dose | 20 mg/kg body weight/day (in drinking water) | [4] |

| Treatment Duration | Not specified | [4] |

| Efficacy Readouts | ||

| Prevention of Cerebral Lesions | 100% | [4] |

| Reduction in Parasite DNA Detectability (PCR) | 90% | [4] |

Table 2: Efficacy of this compound in a Calf Model

| Parameter | Value | Reference |

| Animal Model | Calves | [1][2] |

| Infection Dose | 2 x 10^8 N. caninum tachyzoites (intravenous and subcutaneous) | [2] |

| This compound Dose | Not specified, administered for 1 or 6 consecutive days | [1][2] |

| Treatment Start | 1 day post-infection | [1][2] |

| Efficacy Readouts | ||

| Parasite Detectability in Brain and other Organs (PCR) | Complete abrogation | [1][2] |

| Clinical Signs (Fever) | Reduced | [1][2] |

| Anti-Neospora Antibody Concentrations (6-day treatment) | Significantly lower | [1] |

Experimental Protocols

Mouse Model of Cerebral Neosporosis

This protocol is synthesized from the methodology described by Gottstein et al. (2001).[4]

References

- 1. An explorative study to assess the efficacy of Toltrazuril-sulfone (this compound) in calves experimentally infected with Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An explorative study to assess the efficacy of toltrazuril-sulfone (this compound) in calves experimentally infected with Neospora caninum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficacy of toltrazuril and this compound against experimental Neospora caninum infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound.net [this compound.net]

- 7. nbinno.com [nbinno.com]

- 8. chinaagrisci.com [chinaagrisci.com]

- 9. Neospora caninum: Chronic and congenital infection in consecutive pregnancies of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishment of a model of Neospora caninum infection in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Establishing Effective Ponazuril Concentrations for In Vitro Parasite Assays: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ponazuril, a triazine antiprotozoal agent, is a potent inhibitor of various apicomplexan parasites. It is the primary metabolite of toltrazuril and is widely used in veterinary medicine to treat infections caused by parasites such as Sarcocystis neurona, Toxoplasma gondii, Neospora caninum, and various coccidia species.[1][2] Establishing effective in vitro concentrations of this compound is a critical first step in drug discovery and development, allowing for the determination of parasite susceptibility and the selection of candidate compounds for further in vivo studies. These application notes provide detailed protocols for determining the effective concentration of this compound against various parasites in vitro, including cell culture, parasite preparation, drug susceptibility assays, and data analysis.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of pyrimidine synthesis in the parasite, which is essential for DNA and RNA replication.[3][4] This targeted action is believed to occur within the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites. By inhibiting key enzymes in this pathway, this compound effectively halts parasite multiplication and development.[5][6] Specifically, studies have shown that this compound can interfere with normal parasite division, leading to the formation of multinucleate schizonts and eventual degeneration of the parasite.[7][8]

Data Presentation: Effective this compound Concentrations In Vitro

The following table summarizes the reported in vitro effective concentrations of this compound against various apicomplexan parasites. This data provides a valuable starting point for designing dose-response experiments.

| Parasite Species | Host Cell Line | Effective Concentration (µg/mL) | Assay Endpoint/Effect |

| Sarcocystis neurona | Bovine Turbinate Cells | 1.0 | >90% inhibition of merozoite production |

| Sarcocystis neurona | Bovine Turbinate Cells | 5.0 | >95% inhibition of merozoite production |

| Sarcocystis neurona | Not specified | <0.1 | Estimated IC₅₀ |

| Toxoplasma gondii | African Green Monkey Kidney Cells | 0.1, 1.0, 5.0 | Significant inhibition of tachyzoite production |

| Neospora caninum | Not specified | 5.0 | Inhibition of tachyzoite development |

| Cystoisospora suis | Not specified | 3.4 | IC₅₀ |

Experimental Protocols

General Laboratory Requirements

-

Sterile cell culture hood

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Multi-well plates (96-well, 24-well)

-

Standard cell culture flasks

-

Pipettes and sterile, disposable tips

-

Freezer (-20°C and -80°C)

-

Liquid nitrogen for cell and parasite cryopreservation

Cell Culture and Parasite Maintenance

Objective: To maintain healthy host cell cultures for parasite propagation and subsequent drug assays.

Materials:

-

Appropriate host cell line (see table above, e.g., Vero, African Green Monkey Kidney, Bovine Turbinate)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

Cryopreservation medium (e.g., complete medium with 10% DMSO)

Protocol:

-

Cell Culture Maintenance:

-

Culture host cells in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

-

Incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding new flasks.

-

-

Parasite Propagation:

-

Infect a confluent monolayer of host cells with the desired parasite species (e.g., tachyzoites of T. gondii or N. caninum, merozoites of S. neurona).

-

The multiplicity of infection (MOI) will vary depending on the parasite and host cell line and should be optimized.

-

Monitor the infection daily using an inverted microscope.

-

Harvest parasites when signs of host cell lysis are observed (typically 2-4 days post-infection). For intracellular parasites, this may involve scraping the cell monolayer, passing the cell suspension through a syringe with a narrow gauge needle to lyse the host cells, and then purifying the parasites from the host cell debris by filtration and centrifugation.[9]

-

This compound Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Prepare a 1 mg/mL stock solution of this compound by dissolving the powder in DMSO.[10]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Prepare aliquots of the stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the host cells (typically <0.5%).

In Vitro Drug Susceptibility Assay

Objective: To determine the effective concentration of this compound against the target parasite.

Protocol:

-

Plate Seeding:

-

Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. This density needs to be optimized for each cell line.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Parasite Infection:

-

Prepare a suspension of purified parasites in complete medium.

-

Infect the host cell monolayer with a predetermined number of parasites per well.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium. A common starting range is 0.01 to 10 µg/mL.

-

Remove the medium from the infected cells and add the medium containing the different concentrations of this compound.

-

Include appropriate controls:

-

Untreated infected cells: (negative control)

-

Uninfected cells: (host cell viability control)

-

Vehicle control: (cells treated with the highest concentration of DMSO used in the drug dilutions)

-

Positive control: (a known anti-parasitic drug, if available)

-

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time will depend on the parasite's replication cycle.

-

Quantification of Parasite Inhibition

A. Resazurin-Based Viability Assay

Principle: Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells. In this assay, a decrease in fluorescence in treated wells compared to untreated controls indicates parasite inhibition (and preservation of host cells).

Protocol:

-

After the incubation period, add a resazurin solution to each well to a final concentration of 44 µM.[5][11]

-

Incubate the plate for an additional 4-24 hours.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the 50% inhibitory concentration (IC₅₀) using a suitable software (e.g., GraphPad Prism).

B. qPCR-Based Quantification

Principle: Quantitative PCR (qPCR) can be used to quantify the amount of parasite DNA in each well, providing a direct measure of parasite replication.

Protocol:

-

After the incubation period, carefully remove the medium from each well.

-

Wash the cell monolayer with PBS.

-

Extract total DNA from each well using a commercial DNA extraction kit.

-

Perform qPCR using primers and probes specific to a single-copy parasite gene.[3][12]

-

Generate a standard curve using known amounts of parasite DNA to quantify the parasite load in each sample.

-

Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

Host Cell Cytotoxicity Assay

Objective: To determine the toxicity of this compound to the host cells and calculate the selectivity index.

Protocol:

-

Seed host cells in a 96-well plate as described for the drug susceptibility assay.

-

Add serial dilutions of this compound to the uninfected host cells.

-

Incubate for the same duration as the drug susceptibility assay.

-

Assess cell viability using a resazurin-based assay or another suitable cytotoxicity assay (e.g., MTT).[5][13]

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces host cell viability by 50%.

-

Determine the Selectivity Index (SI) using the following formula: SI = CC₅₀ / IC₅₀ A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Visualizations

Caption: Experimental workflow for determining the in vitro efficacy of this compound.

Caption: Proposed mechanism of action of this compound in apicomplexan parasites.

References

- 1. This compound | VCA Animal Hospitals [vcahospitals.com]

- 2. vetmed.illinois.edu [vetmed.illinois.edu]

- 3. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the activity of this compound against Sarcocystis neurona in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The effects of this compound on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. madbarn.com [madbarn.com]

- 8. Absolute Quantification of the Host-To-Parasite DNA Ratio in Theileria parva-Infected Lymphocyte Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An explorative study to assess the efficacy of Toltrazuril-sulfone (this compound) in calves experimentally infected with Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Multiplex qPCR for Detection and Absolute Quantification of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Ponazuril Administration in Rodent Drinking Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponazuril, a triazine antiprotozoal agent, is a metabolite of toltrazuril and is effective against a range of coccidial and other protozoal infections.[1] While oral gavage is a common method for precise dosing in rodent studies, administration in drinking water offers a less stressful alternative for the animals and can be more practical for longer treatment periods. However, due to this compound's poor water solubility, careful preparation and monitoring are essential to ensure accurate dosing and prevent dehydration.[2]

This document provides a detailed protocol for the administration of this compound in the drinking water of rodents for research purposes, based on available data for this compound and its parent compound, toltrazuril.

Data Presentation

Table 1: Recommended this compound Dosing in Rodents (Oral Gavage)